2,6-Dimethylpyrazine (CAS 108-50-9) is a specialized heterocyclic alkylpyrazine characterized by its distinct roasted aromatic profile and asymmetric steric geometry. Commercially utilized as a high-impact flavor and fragrance (F&F) ingredient and a sterically hindered nitrogenous ligand, this compound offers a precise combination of low molecular weight (108.14 g/mol) and high sensory impact. Unlike crude pyrazine mixtures, isolated 2,6-dimethylpyrazine provides exact regiochemical control, making it a critical procurement target for advanced chemical synthesis, catalyst precursor development, and high-efficiency formulation workflows where batch-to-batch reproducibility is strictly required .
Industrial buyers frequently encounter mixed 2,5- and 2,6-dimethylpyrazine isomers due to their nearly identical boiling points (~154 °C), which makes distillation-based separation difficult. However, treating these isomers as generic substitutes leads to severe downstream failures. In formulation applications, the 2,5-isomer requires significantly higher dosing to achieve the same sensory impact, altering formulation economics. In materials science, the steric environment of the nitrogen atoms differs fundamentally: 2,5-dimethylpyrazine possesses one methyl group adjacent to each nitrogen, promoting bridging coordination and 3D polymeric networks. In contrast, 2,6-dimethylpyrazine features two methyl groups shielding a single nitrogen, forcing terminal coordination. Substituting the 2,6-isomer with the 2,5-isomer will consequently ruin the targeted synthesis of discrete metal complexes and introduce unpredictable phase behaviors during manufacturing [1].
In aqueous sensory evaluations, 2,6-dimethylpyrazine demonstrates an odor detection threshold of 200 ppb, compared to 800 ppb for its closest structural analog, 2,5-dimethylpyrazine. This quantitative difference establishes that 2,6-dimethylpyrazine is four times more potent in delivering its characteristic roasted and cocoa notes. For procurement teams, this translates directly into a lower required volumetric loading in final formulations, altering the cost-in-use ratio [1].
| Evidence Dimension | Odor Detection Threshold (Potency) |
| Target Compound Data | 200 ppb |
| Comparator Or Baseline | 800 ppb (2,5-Dimethylpyrazine) |
| Quantified Difference | 4-fold higher sensory potency |
| Conditions | Aqueous solution, standardized sensory evaluation |
Allows formulators to achieve target flavor profiles at 25% of the material loading compared to the 2,5-isomer, significantly optimizing raw material procurement volumes.
Crystallographic studies on transition metal complexes reveal that 2,6-dimethylpyrazine acts strictly as a terminal ligand, whereas 2,5-dimethylpyrazine acts as a bridging ligand. The two methyl groups at the 2- and 6-positions of 2,6-dimethylpyrazine effectively shield the N1 atom, leaving only the N4 atom available for metal binding. This steric hindrance prevents the formation of the insoluble 3D polymeric networks typically observed when using the 2,5-isomer, enabling the controlled synthesis of discrete or low-dimensional coordination complexes [1].
| Evidence Dimension | Available Coordination Sites (Ligand Topology) |
| Target Compound Data | 1 accessible site (Terminal coordination) |
| Comparator Or Baseline | 2 accessible sites (Bridging coordination, 2,5-Dimethylpyrazine) |
| Quantified Difference | Complete suppression of bridging polymerization |
| Conditions | Transition metal complex synthesis (e.g., Cu(I), Co(II) salts) |
Essential for researchers and scale-up chemists who need to synthesize discrete, soluble metal-organic catalysts rather than intractable 3D polymers.
Despite having nearly identical boiling points, the melting points of the dimethylpyrazine isomers differ significantly. 2,6-Dimethylpyrazine has a melting point of 35–40 °C, making it a low-melting solid at standard room temperature. In contrast, 2,5-dimethylpyrazine melts at 12–17 °C and remains a liquid. This +20 to +25 °C shift in melting point dictates different industrial handling protocols, as 2,6-dimethylpyrazine requires solid dosing equipment or mild heating jackets for liquid injection, whereas the 2,5-isomer can be pumped at ambient temperatures .
| Evidence Dimension | Melting Point (Phase State) |
| Target Compound Data | 35–40 °C (Solid at 20 °C) |
| Comparator Or Baseline | 12–17 °C (Liquid at 20 °C, 2,5-Dimethylpyrazine) |
| Quantified Difference | +20 to +25 °C shift in melting point |
| Conditions | Standard atmospheric pressure |
Directly dictates the choice of manufacturing feed systems, requiring solid dosing or heated lines for 2,6-dimethylpyrazine to maintain flowability.
Directly downstream of its 200 ppb odor detection threshold, 2,6-dimethylpyrazine is a high-leverage procurement choice for F&F formulations requiring authentic roasted or cocoa notes. Its 4x higher potency compared to the 2,5-isomer allows manufacturers to reduce raw material volumes, making it highly cost-effective for concentrated food additives and fine fragrances [1].
Because its asymmetric steric bulk forces terminal rather than bridging coordination, 2,6-dimethylpyrazine is highly suited as a ligand for synthesizing discrete, low-dimensional metal complexes. This makes it a critical precursor for researchers developing soluble homogeneous catalysts where 3D polymerization must be strictly avoided [2].
The distinct solid phase of 2,6-dimethylpyrazine at room temperature (melting point 35–40 °C) allows it to be separated from the liquid 2,5-isomer (melting point 12–17 °C) via melt crystallization or fractional freezing. This physical property is leveraged in specialized downstream processing where ultra-high purity isomers are required, bypassing the limitations of standard distillation .
Flammable;Irritant